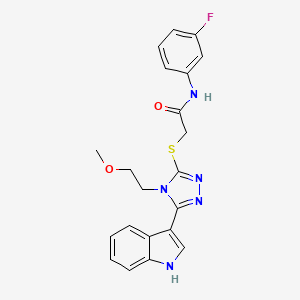
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H20FN5O2S and its molecular weight is 425.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide is a complex organic molecule that integrates multiple bioactive moieties, particularly an indole and a triazole. Its unique structure suggests potential applications in medicinal chemistry, particularly in oncology and infectious diseases. This article aims to explore the biological activities associated with this compound, drawing from various studies and data sources.
Chemical Structure and Properties
The molecular formula of the compound is C21H19F2N5O2S, with a molecular weight of 443.47 g/mol. The compound features an indole moiety, a triazole ring, and a fluorophenyl group, which are known for their diverse biological activities.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of 1,2,4-triazoles have shown promising activity against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 (Colon) | 6.2 |
| Compound B | T47D (Breast) | 4.36 |
| Compound C | MCF7 (Breast) | 18.76 |
These studies suggest that the presence of the indole and triazole moieties may enhance the compound's ability to inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and survival .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar triazole derivatives have demonstrated notable antifungal activity compared to antibacterial effects. For example:
| Compound | Microbial Target | Activity |
|---|---|---|
| Triazole A | Candida albicans | Strong |
| Triazole B | Staphylococcus aureus | Moderate |
The triazole ring is particularly effective in inhibiting fungal enzymes, making these compounds valuable in treating fungal infections .
The mechanism of action for This compound involves its interaction with various enzymes and receptors:
- Enzyme Inhibition : The triazole moiety may inhibit cytochrome P450 enzymes involved in drug metabolism.
- Receptor Modulation : The indole ring can interact with serotonin receptors, influencing neurotransmission and potentially impacting mood disorders.
These interactions can trigger cascades of biochemical events leading to the observed therapeutic effects .
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds:
- Study on Triazole Derivatives : A series of novel 1,2,4-triazole derivatives were synthesized and evaluated for their anticancer properties against various cell lines. One derivative showed an IC50 value significantly lower than standard treatments .
- Antifungal Activity Evaluation : Research comparing various triazole derivatives indicated that certain modifications enhanced antifungal activity against resistant strains of Candida species .
特性
IUPAC Name |
N-(3-fluorophenyl)-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2S/c1-29-10-9-27-20(17-12-23-18-8-3-2-7-16(17)18)25-26-21(27)30-13-19(28)24-15-6-4-5-14(22)11-15/h2-8,11-12,23H,9-10,13H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDDCFAGXPJQEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)F)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














